1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone
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Overview
Description
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Recent scientific literature summarizes intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .Chemical Reactions Analysis
Piperidine derivatives are involved in a variety of chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For example, the molecular formula of 3-(Piperidin-1-ylsulfonyl)phenylboronic acid, a compound with some structural similarity to the one you’re interested in, is C11H16BNO4S .Scientific Research Applications
Role in Drug Design
Piperidine derivatives, such as the one , play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The piperidine moiety is a common structure in many drugs, contributing to their pharmacological activity .
Synthesis of Piperidine Derivatives
This compound can be used in the synthesis of various piperidine derivatives . These derivatives can be formed through intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Biological Evaluation of Potential Drugs
The compound can be used in the discovery and biological evaluation of potential drugs . Researchers use it to synthesize new compounds and then assess their biological activity .
Role in Synthesis of Thiophene Derivatives
Thiophene-based analogs, like the compound , are being studied by a growing number of scientists as potential biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .
Use in Antiviral Agents
Some isatin derivatives, which can be synthesized using this compound, have been studied as potential broad-spectrum antiviral agents . These derivatives are assessed using in vitro and in silico approaches .
Industrial Chemistry and Material Science Applications
Thiophene derivatives are utilized in industrial chemistry and material science . For example, they are used as corrosion inhibitors . Thiophene-mediated molecules also have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[3-(4-thiophen-3-ylpiperidin-1-yl)sulfonylphenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3S2/c1-13(19)15-3-2-4-17(11-15)23(20,21)18-8-5-14(6-9-18)16-7-10-22-12-16/h2-4,7,10-12,14H,5-6,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCFOKMAOAPRSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-(Thiophen-3-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone |
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